REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[N-:8]=[N+:9]=[N-:10].[Na+]>CN(C)C=O.O>[N:8]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7])=[N+:9]=[N-:10] |f:1.2|
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC#N
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 23° C.
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ether (4×400 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The evaporation of ether under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |